2-(4-Bromo-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
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Overview
Description
2-(4-Bromo-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a chemical compound that features a bromine and fluorine-substituted phenyl ring attached to a hexafluoropropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 4-bromo-3-fluorophenyl derivatives with hexafluoropropanol. One common method includes the use of a base such as sodium hydride to deprotonate hexafluoropropanol, followed by nucleophilic substitution with 4-bromo-3-fluorobenzyl halides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Coupling reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride, potassium carbonate, or other strong bases.
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Major Products Formed
Substitution products: Various substituted phenyl derivatives.
Oxidation products: Corresponding ketones or aldehydes.
Reduction products: Alcohols or alkanes.
Scientific Research Applications
2-(4-Bromo-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorophenol: A related compound with similar substitution patterns on the phenyl ring.
2-(4-Bromo-3-fluorophenyl)propanenitrile: Another derivative with a nitrile group instead of the hexafluoropropanol moiety.
Uniqueness
2-(4-Bromo-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of the hexafluoropropanol group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(4-bromo-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF7O/c10-5-2-1-4(3-6(5)11)7(18,8(12,13)14)9(15,16)17/h1-3,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSKLVCAZJHWDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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